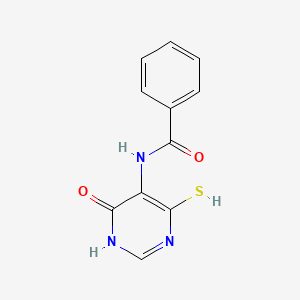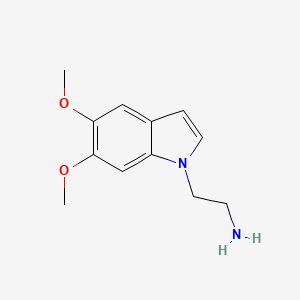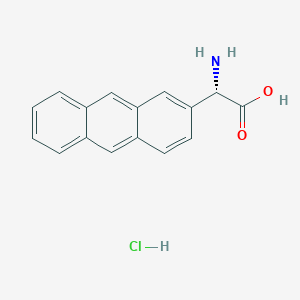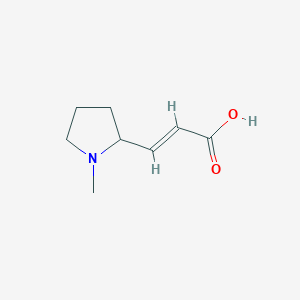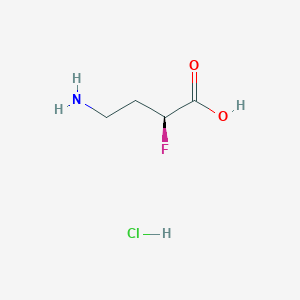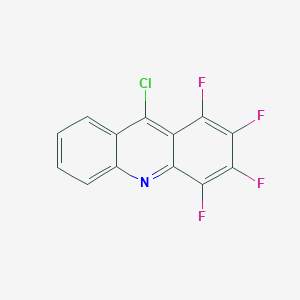
9-Chloro-1,2,3,4-tetrafluoroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-1,2,3,4-tetrafluoroacridine is a heterocyclic aromatic compound with the molecular formula C₁₃H₄ClF₄N . It is a derivative of acridine, a structure known for its applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 9-chloroacridine with tetrafluorobenzene under specific conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of 9-Chloro-1,2,3,4-tetrafluoroacridine follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and improve yield . The compound is then purified using techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
9-Chloro-1,2,3,4-tetrafluoroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which have applications in different fields .
科学的研究の応用
9-Chloro-1,2,3,4-tetrafluoroacridine has several scientific research applications:
作用機序
The mechanism of action of 9-Chloro-1,2,3,4-tetrafluoroacridine involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of DNA and affecting processes such as replication and transcription . This interaction is primarily responsible for its biological effects, including its potential anticancer activity .
類似化合物との比較
Similar Compounds
9-Chloroacridine: Lacks the fluorine atoms, resulting in different chemical properties.
1,2,3,4-Tetrafluoroacridine: Does not have the chlorine atom, leading to variations in reactivity.
Uniqueness
The combination of these atoms in the acridine core makes it a valuable compound for various scientific and industrial purposes .
特性
CAS番号 |
14186-65-3 |
|---|---|
分子式 |
C13H4ClF4N |
分子量 |
285.62 g/mol |
IUPAC名 |
9-chloro-1,2,3,4-tetrafluoroacridine |
InChI |
InChI=1S/C13H4ClF4N/c14-8-5-3-1-2-4-6(5)19-13-7(8)9(15)10(16)11(17)12(13)18/h1-4H |
InChIキー |
LPAQGQIHSVMHJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C(=C(C(=C(C3=N2)F)F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



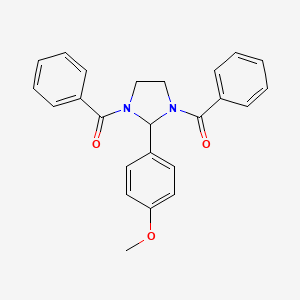
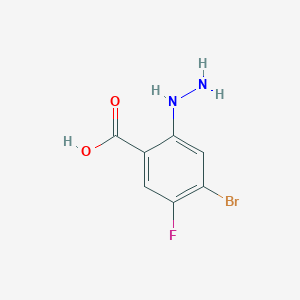
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
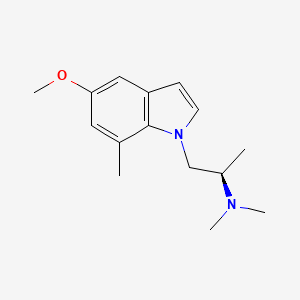
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
